molecular formula C20H14FN3OS2 B2735451 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392317-54-3

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2735451
CAS RN: 392317-54-3
M. Wt: 395.47
InChI Key: BFGZNDYZLRPSCU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often considered include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antifungal Activity

The compound’s fungicidal properties have attracted attention. In a study by Sun et al., seventeen novel 1,2,4-triazole derivatives containing a pyridine moiety were synthesized under microwave-assisted conditions . These derivatives were evaluated for their fungicidal activities against various fungi, including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. Some of the title compounds displayed excellent fungicidal activities.

Biological Activity

1,2,4-Triazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Beyond antifungal properties, they have been explored for anti-cancer, antiparasitic, larvicidal, antioxidant, and antimicrobial activities . Investigating its effects on various biological systems is essential for potential therapeutic applications.

Herbicidal Potential

While not explicitly studied for herbicidal activity, 1,2,4-triazole derivatives have shown promise in this field . Further research could explore whether this compound has herbicidal effects, potentially contributing to weed control.

Brassinosteroid Biosynthesis Inhibition

1,2,4-Triazole derivatives have been investigated as brassinosteroid biosynthesis inhibitors . Brassinosteroids play a crucial role in plant growth and development. Understanding how this compound affects brassinosteroid pathways could have implications for agriculture and crop management.

Cytostatic Properties

Given the compound’s structural features, it might exhibit cytostatic effects. Investigating its impact on cell proliferation and cell cycle progression could reveal its potential in cancer therapy.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Without specific research, it’s difficult to determine the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c21-15-8-3-5-13(11-15)12-26-20-24-23-19(27-20)22-18(25)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGZNDYZLRPSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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